molecular formula C14H20N2O2 B2790089 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid CAS No. 1023471-40-0

2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid

Cat. No.: B2790089
CAS No.: 1023471-40-0
M. Wt: 248.326
InChI Key: PXJMSJNGOCHGJS-UHFFFAOYSA-N
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Description

2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid typically involves the reaction of 1-benzyl-4-piperidone with appropriate reagents to introduce the amino and acetic acid functional groups . One common method involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . This selectivity makes it efficacious as a releaser of norepinephrine, influencing various neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-1-benzylpiperidin-4-yl)acetic acid is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its ability to selectively release monoamines like dopamine and norepinephrine sets it apart from other similar compounds .

Properties

IUPAC Name

2-(4-amino-1-benzylpiperidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-14(10-13(17)18)6-8-16(9-7-14)11-12-4-2-1-3-5-12/h1-5H,6-11,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJMSJNGOCHGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC(=O)O)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023471-40-0
Record name 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid
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